4,5Alpha-Epoxy Eplerenone
CAS No.:
Cat. No.: VC17997505
Molecular Formula: C24H30O7
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30O7 |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | methyl (1R,2S,6S,8S,10R,11R,12S,15R,16S,18R)-2,16-dimethyl-5,5'-dioxospiro[7,19-dioxahexacyclo[9.8.0.01,18.02,8.06,8.012,16]nonadecane-15,2'-oxolane]-10-carboxylate |
| Standard InChI | InChI=1S/C24H30O7/c1-20-11-15-24(29-15)17(13(20)4-8-22(20)9-6-16(26)30-22)12(19(27)28-3)10-23-18(31-23)14(25)5-7-21(23,24)2/h12-13,15,17-18H,4-11H2,1-3H3/t12-,13+,15-,17+,18-,20+,21+,22-,23-,24-/m1/s1 |
| Standard InChI Key | UUMOKVKVTZXGNO-NMIPICBHSA-N |
| Isomeric SMILES | C[C@]12CCC(=O)[C@@H]3[C@]1(O3)C[C@H]([C@@H]4[C@]25[C@H](O5)C[C@]6([C@H]4CC[C@@]67CCC(=O)O7)C)C(=O)OC |
| Canonical SMILES | CC12CCC(=O)C3C1(O3)CC(C4C25C(O5)CC6(C4CCC67CCC(=O)O7)C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
4,5Alpha-Epoxy Eplerenone is a spirocyclic steroid derivative with a γ-lactone ring and a methyl ester group at the C-10 position. The compound’s IUPAC name, (1aS,2R,4aS,4bR,5aR,6aS,10R,11aS)-methyl 4a,6a-dimethyl-2,5-dioxohexadecahydro-3H-spiro[cyclopenta phenanthro[1,10a-b:4b,5-b]bis(oxirene)-7,2-furan]-10-carboxylate, reflects its intricate stereochemistry . Key structural elements include:
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A cyclopenta phenanthro core fused with two oxirane (epoxide) rings at the 4,5-alpha and 9,11-alpha positions .
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A γ-lactone ring formed between the C-17 and C-21 carbons, critical for binding to mineralocorticoid receptors .
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A 7α-carbomethoxy group that influences the compound’s steric interactions and metabolic stability .
The compound’s stereochemical complexity arises from eight defined stereocenters, making its synthesis and purification challenging . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the 4,5-alpha epoxide adopts a cis configuration, distinguishing it from the 9,11-alpha epoxide in eplerenone .
Synthesis and Formation Pathways
The synthesis of 4,5Alpha-Epoxy Eplerenone is unintentional and occurs during the final stages of eplerenone production. Key steps leading to its formation include:
Role of Reaction Conditions
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Temperature: Reactions conducted above 8°C favor 4,5-alpha epoxidation due to increased thermal energy promoting alternative reaction pathways .
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Catalysts: The use of acidic catalysts like phosphoric acid accelerates epoxide formation but reduces selectivity for the 9,11-alpha position .
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Solvent Systems: Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates but may stabilize transition states leading to undesired epoxides .
A representative synthetic route is summarized below:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Epoxidation of 12 | H2O2, CH3CN, 8°C, 24 h | 9,11-alpha epoxide (eplerenone) |
| 2 | Competing epoxidation | Excess H2O2, >10°C | 4,5-alpha epoxide (impurity) |
Analytical Characterization
4,5Alpha-Epoxy Eplerenone is identified and quantified using advanced chromatographic and spectroscopic techniques:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection at 240 nm resolves 4,5Alpha-Epoxy Eplerenone from eplerenone and other impurities. Employing a C18 column (250 × 4.6 mm, 5 μm) and a gradient elution of acetonitrile-water (40:60 to 70:30 over 25 minutes) achieves baseline separation with a retention time of 18.2 minutes .
Nuclear Magnetic Resonance (NMR)
1H and 13C NMR spectra reveal distinct signals for the 4,5-alpha epoxide:
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1H NMR (400 MHz, CDCl3): δ 4.82 (d, J = 4.1 Hz, H-5), 3.67 (s, OCH3), 2.98 (m, H-4) .
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13C NMR (100 MHz, CDCl3): δ 212.5 (C-3 ketone), 176.8 (C-21 lactone), 62.1 (C-4,5 epoxide) .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 430.489 [M+H]+ and fragment ions at m/z 412.4 (loss of H2O) and 394.3 (loss of CO2) .
Pharmacological and Toxicological Profile
As a process-related impurity, 4,5Alpha-Epoxy Eplerenone lacks therapeutic activity but poses potential safety risks:
Genotoxicity and Carcinogenicity
Ames tests and chromosomal aberration assays indicate that 4,5Alpha-Epoxy Eplerenone is non-mutagenic at concentrations up to 1 mg/mL . Chronic toxicity studies in rodents (500 mg/kg/day for 6 months) show no significant histopathological changes, suggesting a low carcinogenic risk .
Regulatory and Control Strategies
Pharmaceutical guidelines mandate strict control of 4,5Alpha-Epoxy Eplerenone in eplerenone formulations:
Acceptable Limits
The International Council for Harmonisation (ICH) Q3B guideline specifies a maximum permissible limit of 0.15% for this impurity in drug substances .
Mitigation Strategies
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Process Optimization: Maintaining reaction temperatures below 8°C and using stoichiometric amounts of hydrogen peroxide minimize 4,5-alpha epoxidation .
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Crystallization Techniques: Recrystallization from ethanol-water mixtures (70:30) reduces impurity levels to <0.1% .
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In-Process Analytics: Real-time HPLC monitoring during epoxidation ensures early detection and correction of impurity formation .
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